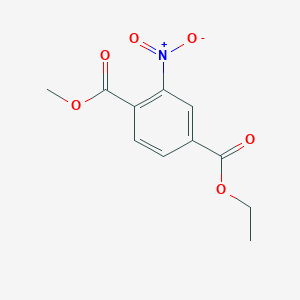

4-Ethyl 1-methyl 2-nitroterephthalate

Description

Properties

CAS No. |

218590-76-2 |

|---|---|

Molecular Formula |

C11H11NO6 |

Molecular Weight |

253.21 g/mol |

IUPAC Name |

4-O-ethyl 1-O-methyl 2-nitrobenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C11H11NO6/c1-3-18-10(13)7-4-5-8(11(14)17-2)9(6-7)12(15)16/h4-6H,3H2,1-2H3 |

InChI Key |

YGHQXPZCFIGLNT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Academic Context and Significance of 4 Ethyl 1 Methyl 2 Nitroterephthalate Within Nitroterephthalate Chemistry

Historical Perspective on Substituted Terephthalates in Organic Synthesis

Substituted terephthalates are a class of organic compounds derived from terephthalic acid, a benzene (B151609) dicarboxylic acid. The history of terephthalates is intrinsically linked to the development of polymers. The most well-known terephthalate (B1205515), polyethylene (B3416737) terephthalate (PET), was first synthesized in the mid-20th century and quickly became a ubiquitous material in the textile and packaging industries. researchgate.net This initial success spurred further research into modifying the properties of terephthalates by introducing various functional groups onto the benzene ring.

The introduction of substituents allows for the fine-tuning of the physical and chemical properties of the resulting materials. For instance, the incorporation of different functional groups can alter the melting point, solubility, and thermal stability of polymers derived from these monomers. researchgate.net This has led to the development of a wide range of specialty polymers with tailored characteristics for specific applications. The synthesis of various substituted terephthalates has been an active area of research, with numerous methods developed for their preparation. researchgate.net

Contemporary Relevance of Nitroaromatic Esters in Chemical Research

Nitroaromatic esters, a category to which 4-Ethyl 1-methyl 2-nitroterephthalate belongs, are of significant interest in contemporary chemical research due to the versatile reactivity of the nitro group. nih.gov The strong electron-withdrawing nature of the nitro group profoundly influences the electron density of the aromatic ring, making these compounds valuable intermediates in organic synthesis. nih.govnih.gov They can serve as precursors to a wide variety of other functional groups, including amines, which are crucial in the synthesis of pharmaceuticals and agrochemicals. nih.gov

The presence of the nitro group also imparts unique electronic properties to these molecules, leading to their use in the development of materials with specific optical and electronic characteristics. Furthermore, nitroaromatic compounds are being investigated for their potential applications in medicinal chemistry, with some derivatives showing promise in the development of therapeutic agents. mdpi.com The study of nitroaromatic esters continues to be an active field, with ongoing research into new synthetic methodologies and applications. nih.gov The detection of nitroaromatic compounds is also an area of environmental importance. spectroscopyonline.com

Structural Framework of 4-Ethyl 1-methyl 2-nitroterephthalate and its Derivatives

The structural framework of 4-Ethyl 1-methyl 2-nitroterephthalate is characterized by a benzene ring substituted with two ester groups (ethyl and methyl carboxylates) and a nitro group. The specific arrangement of these substituents—the nitro group ortho to the methyl ester and para to the ethyl ester—governs the molecule's reactivity and physical properties.

The presence of both ester and nitro functionalities offers multiple avenues for chemical modification, allowing for the synthesis of a diverse range of derivatives. The nitro group can be reduced to an amino group, which can then be further functionalized. The ester groups can be hydrolyzed to the corresponding carboxylic acids or converted to other derivatives such as amides or hydrazides. The aromatic ring itself is susceptible to further electrophilic substitution, although the existing electron-withdrawing groups will direct incoming substituents to specific positions. libretexts.orglibretexts.org

Below are some of the key computational chemistry data for 4-Ethyl 1-methyl 2-nitroterephthalate:

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₆ |

| Molecular Weight | 253.21 |

| TPSA (Topological Polar Surface Area) | 95.74 |

| LogP | 1.5581 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 4 |

This data is based on computational models. chemscene.com

Research Gaps and Emerging Opportunities in 4-Ethyl 1-methyl 2-nitroterephthalate Studies

While the broader classes of substituted terephthalates and nitroaromatic esters have been extensively studied, specific research on 4-Ethyl 1-methyl 2-nitroterephthalate appears to be limited in the public domain. This presents several research gaps and emerging opportunities for further investigation.

A primary research gap is the development of efficient and scalable synthetic routes to 4-Ethyl 1-methyl 2-nitroterephthalate. Detailed studies on its synthesis and purification would be foundational for any further exploration of its properties and applications.

Another area ripe for investigation is the exploration of the chemical reactivity of this compound. A systematic study of its reactions, such as the reduction of the nitro group, hydrolysis of the ester groups, and further substitution on the aromatic ring, would provide valuable insights into its potential as a versatile building block in organic synthesis.

Furthermore, the potential applications of 4-Ethyl 1-methyl 2-nitroterephthalate and its derivatives remain largely unexplored. Given the properties of related compounds, it could be a candidate for the development of novel polymers with tailored properties, functional dyes, or as an intermediate in the synthesis of biologically active molecules. The unique combination of functional groups may impart interesting properties that warrant investigation.

Finally, there is an opportunity to perform detailed spectroscopic and crystallographic studies to fully characterize the molecular structure and solid-state packing of 4-Ethyl 1-methyl 2-nitroterephthalate. This fundamental data would be invaluable for computational modeling and for understanding its physical properties.

Synthetic Methodologies for 4 Ethyl 1 Methyl 2 Nitroterephthalate and Analogues

Esterification Strategies for Terephthalic Acid Precursors

The formation of the mixed diester, 4-Ethyl 1-methyl terephthalate (B1205515), is a key step in the synthesis of the target molecule. This requires the selective esterification of the two carboxylic acid groups of a terephthalic acid precursor. Two primary strategies for achieving this are differential and regioselective esterification.

Differential Esterification Techniques

Differential esterification involves creating conditions where the two carboxylic acid groups exhibit different reactivities, allowing for their sequential conversion to different esters. One common approach is to first perform a mono-esterification to yield a monoester, which is then subjected to a second esterification with a different alcohol.

The Fischer-Speier esterification is a widely used method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. researchgate.netgoogle.comiitm.ac.inmdpi.com By controlling the stoichiometry of the alcohol and the reaction conditions, it is possible to favor the formation of the monoester. For instance, reacting terephthalic acid with a limited amount of methanol (B129727) in the presence of sulfuric acid can yield methyl 4-carboxybenzoate. This monoester can then be isolated and subsequently esterified with ethanol under similar conditions to produce 4-Ethyl 1-methyl terephthalate.

Another powerful method for esterification is the Mitsunobu reaction, which involves the use of triphenylphosphine and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organicchemistrytutor.comlibretexts.orgwikipedia.org This reaction is known for its mild conditions and stereochemical inversion at the alcohol center, though the latter is not relevant for simple alcohols like methanol and ethanol. google.comchemistrytalk.org A monoester of terephthalic acid could potentially be subjected to a Mitsunobu reaction with a different alcohol to form the mixed diester.

| Method | Reagents | Conditions | Key Features |

| Fischer-Speier Esterification | Carboxylic acid, alcohol, acid catalyst (e.g., H₂SO₄) | Typically refluxing the alcohol | Reversible reaction; often requires an excess of the alcohol or removal of water to drive the equilibrium towards the product. researchgate.netiitm.ac.inmdpi.comgoogle.com |

| Mitsunobu Reaction | Carboxylic acid, alcohol, triphenylphosphine, dialkyl azodicarboxylate (e.g., DEAD, DIAD) | Mild, often at or below room temperature | Proceeds with stereochemical inversion at the alcohol; suitable for a wide range of alcohols. organicchemistrytutor.comlibretexts.orgwikipedia.org |

Regioselective Esterification Approaches

Regioselective esterification aims to differentiate the two carboxylic acid groups from the outset. This can be achieved by starting with a precursor where the two carboxylic groups are already chemically distinct. For the synthesis of 4-Ethyl 1-methyl 2-nitroterephthalate, a plausible starting material is 2-nitroterephthalic acid. The electronic and steric environment of the two carboxylic acid groups in this molecule are different. The carboxylic acid at the 1-position is flanked by the nitro group, which may influence its acidity and steric accessibility compared to the carboxylic acid at the 4-position.

This difference can be exploited for selective esterification. For example, a kinetically controlled esterification at a lower temperature might favor the reaction at the less sterically hindered 4-position. Alternatively, thermodynamic control at higher temperatures might favor esterification at the more electronically activated position.

A common strategy for achieving regioselectivity is the use of protecting groups. One of the carboxylic acid groups could be selectively protected, for instance, by conversion to a benzyl ester. The remaining free carboxylic acid can then be esterified with the first alcohol. Subsequent deprotection of the benzyl ester would then allow for the esterification with the second alcohol.

| Approach | Description | Potential Advantage |

| Kinetic vs. Thermodynamic Control | Exploiting the different steric and electronic environments of the two carboxylic acid groups in a substituted terephthalic acid to favor esterification at one site over the other by carefully controlling reaction conditions. | Can achieve selectivity in a single step without the need for protecting groups. |

| Use of Protecting Groups | One carboxylic acid group is selectively protected, allowing the other to be esterified. The protecting group is then removed, and the second esterification is performed. | Offers a high degree of control and can lead to high yields of the desired product. |

Nitration Reactions in the Synthesis of Nitroterephthalates

The introduction of the nitro group onto the aromatic ring is a critical step in the synthesis of 4-Ethyl 1-methyl 2-nitroterephthalate. This is typically achieved through electrophilic aromatic substitution.

Electrophilic Aromatic Nitration of Terephthalate Esters

The nitration of aromatic compounds is most commonly carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

In the context of synthesizing 4-Ethyl 1-methyl 2-nitroterephthalate, the nitration would be performed on the 1-ethyl 4-methyl terephthalate precursor. The ester groups are deactivating and meta-directing, which means they decrease the reactivity of the benzene (B151609) ring towards electrophilic attack and direct incoming electrophiles to the positions meta to themselves. organicchemistrytutor.comwikipedia.orgchemistrytalk.orgyoutube.com

| Nitrating Agent | Typical Conditions | Role of Components |

| HNO₃ / H₂SO₄ | 0°C to room temperature | HNO₃ is the source of the nitro group; H₂SO₄ is a catalyst that generates the nitronium ion (NO₂⁺). |

| Nitronium tetrafluoroborate (NO₂BF₄) | Aprotic organic solvent | A pre-formed source of the nitronium ion. |

Regiocontrol in Nitration Processes

Achieving the desired regiochemistry in the nitration of 1-ethyl 4-methyl terephthalate is a significant challenge. Both the methyl carboxylate and the ethyl carboxylate groups are meta-directing. In 1-ethyl 4-methyl terephthalate, the positions meta to the 1-ester group are 3 and 5, while the positions meta to the 4-ester group are 2 and 6. Therefore, all four available positions on the ring are meta to one of the ester groups.

However, the electronic and steric effects of the two different ester groups may lead to some degree of regioselectivity. The relative sizes of the methyl and ethyl groups could influence the accessibility of the adjacent positions to the incoming nitronium ion. It is plausible that nitration would preferentially occur at the 2-position, which is adjacent to the smaller methyl ester group, due to reduced steric hindrance compared to the 6-position, which is adjacent to the larger ethyl ester group. A detailed analysis of the transition state energies for the attack at each position would be required for a definitive prediction.

Multi-step Convergent and Divergent Synthetic Pathways

A convergent synthesis involves the preparation of different fragments of the target molecule separately, which are then combined in the later stages of the synthesis. For the target molecule, a convergent approach is less obvious but could theoretically involve the synthesis of a pre-nitrated and mono-esterified benzene derivative that is then subjected to a cross-coupling reaction to introduce the second ester group.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. youtube.com In the context of the synthesis of 4-Ethyl 1-methyl 2-nitroterephthalate and its analogues, a divergent approach is highly plausible. One could start with 2-nitroterephthalic acid and then create a library of different diesters by reacting it with a variety of alcohols. This would allow for the synthesis of not only the target molecule but also a range of related compounds with different ester functionalities.

A plausible multi-step synthetic pathway for 4-Ethyl 1-methyl 2-nitroterephthalate is as follows:

Mono-esterification of 2-nitroterephthalic acid: Selective esterification of the less sterically hindered carboxylic acid at the 4-position with ethanol to yield 4-ethyl 2-nitro-1-carboxybenzene.

Esterification of the remaining carboxylic acid: Esterification of the carboxylic acid at the 1-position with methanol to yield the final product, 4-Ethyl 1-methyl 2-nitroterephthalate.

This divergent approach, starting from 2-nitroterephthalic acid, offers a straightforward route to the target molecule and its analogues.

Precursor Analysis and Optimization for 4-Ethyl 1-methyl 2-nitroterephthalate Production

The direct precursor for the production of 4-Ethyl 1-methyl 2-nitroterephthalate is 1-methyl 4-ethyl terephthalate. This precursor features a benzene ring substituted with two deactivating ester groups (a methyl ester and an ethyl ester) at the 1 and 4 positions. Both ester groups are electron-withdrawing, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene. These groups direct incoming electrophiles, such as the nitronium ion (NO₂⁺), to the meta positions (positions 2, 3, 5, and 6). Due to the symmetry of the precursor, these four positions are electronically equivalent, simplifying the regioselectivity of the initial nitration step.

The primary goal of optimization is to achieve high-yield mono-nitration while preventing the formation of di-nitrated byproducts and other impurities. Traditional and modern nitration methodologies offer different advantages in terms of selectivity, safety, and environmental impact.

Key Optimization Strategies:

Nitrating Agent Selection: The choice of nitrating agent is critical. The conventional method for aromatic nitration is the use of "mixed acid," a combination of concentrated nitric acid and sulfuric acid. acs.orgnih.govmasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.com However, this method is corrosive, produces significant acidic waste, and can lead to over-nitration if not carefully controlled. nih.gov Milder and more selective alternatives have been developed. For instance, metal nitrates, such as bismuth subnitrate activated by thionyl chloride, can nitrate aromatic compounds under less acidic conditions. nih.gov Modern reagents like N-nitropyrazoles, used with a catalyst such as Yb(OTf)₃, have demonstrated high efficiency for the mono-nitration of aromatics with electron-withdrawing groups. acs.orgnih.gov

Reaction Conditions: Temperature control is paramount in nitration, as the reaction is highly exothermic. Lower temperatures, often ranging from 0 to 40 °C, are typically employed to control the reaction rate and improve selectivity, minimizing the risk of byproduct formation. google.com The stoichiometry of the nitrating agent must be precisely controlled; using an equimolar amount or a slight excess is often preferred to favor mono-substitution. google.com

Catalysis: The use of solid acid catalysts, such as zeolites, presents a greener alternative to sulfuric acid. These catalysts can enhance regioselectivity, particularly for para-isomers where applicable, and are easily separated from the reaction mixture, simplifying purification and reducing waste. rsc.orgresearchgate.net

Solvent Choice: The reaction can be performed in various solvents. Acetic acid or acetic anhydride are sometimes used, and their presence can influence the formation of specific isomers. google.com Inert solvents like dichloromethane may be employed with milder nitrating systems, such as bismuth subnitrate/thionyl chloride, allowing for better temperature control and a cleaner reaction profile. nih.gov

The following table summarizes a comparative analysis of potential nitration methodologies for the precursor, 1-methyl 4-ethyl terephthalate, based on findings from analogous aromatic systems.

| Methodology | Typical Reagents | Advantages | Disadvantages | Relevant Findings [cite] |

|---|---|---|---|---|

| Mixed Acid Nitration | HNO₃ / H₂SO₄ | Widely used in industry, cost-effective reagents. | Highly corrosive, significant acid waste, risk of over-nitration, poor regioselectivity in some cases. | acs.orgnih.govmasterorganicchemistry.com |

| Metal Nitrate System | Bismuth Subnitrate / SOCl₂ | Milder conditions, high yields for mono-nitration, good functional group tolerance. | Requires stoichiometric use of metal reagents, potential for metal contamination in waste streams. | nih.gov |

| N-Nitropyrazole System | 3,5-bis(trifluoromethyl)-1-nitropyrazole / Yb(OTf)₃ | Highly versatile, scalable, recyclable pyrazole moiety, excellent for controlled mono-nitration. | Reagents are more complex and expensive than mixed acid. | acs.orgnih.gov |

| Solid Acid Catalysis | HNO₃ / Zeolite Beta | Improved selectivity, catalyst is recyclable, reduces corrosive waste. | Catalyst deactivation can occur, may require higher temperatures than mixed acid. | rsc.org |

Scale-Up Considerations in the Synthesis of 4-Ethyl 1-methyl 2-nitroterephthalate Precursors

Transitioning the synthesis of 4-Ethyl 1-methyl 2-nitroterephthalate from a laboratory setting to industrial production introduces significant challenges related to safety, efficiency, and environmental compliance. The nitration of the 1-methyl 4-ethyl terephthalate precursor is the most critical step to manage during scale-up.

Key Scale-Up Factors:

Thermal Hazard Management: Aromatic nitration is a notoriously exothermic process. On a large scale, the heat generated can rapidly increase the reaction temperature, leading to a runaway reaction, increased byproduct formation (such as dinitration), and potentially the decomposition of the nitroaromatic product, which can be explosive. Therefore, efficient heat removal is the most critical scale-up consideration. This is achieved through the use of jacketed reactors with high cooling capacity, internal cooling coils, and careful control over the rate of reagent addition.

Mass Transfer and Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" and areas of high reactant concentration, resulting in poor selectivity and potential safety hazards. Efficient agitation is necessary to maintain a homogenous temperature and concentration profile throughout the reactor vessel, especially when using multiphasic systems like traditional mixed acid nitration.

Controlled Reagent Addition: To manage the exothermic nature of the reaction, the nitrating agent is typically added slowly and in a controlled manner to the solution of the aromatic precursor. google.com This ensures that the reactor's cooling system can effectively dissipate the generated heat, maintaining the optimal reaction temperature.

Materials of Construction: The highly corrosive nature of the conventional mixed acid (HNO₃/H₂SO₄) requires reactors made from corrosion-resistant materials, such as glass-lined steel or specialized alloys, to ensure the integrity of the equipment and prevent product contamination.

Chemical Reactivity and Functional Group Transformations of 4 Ethyl 1 Methyl 2 Nitroterephthalate

Reduction Reactions of the Nitro Group to Amino Functionality

The conversion of an aromatic nitro group into an amino group is a fundamental transformation in organic synthesis. This reduction significantly alters the electronic properties of the aromatic ring, turning a strongly electron-withdrawing, deactivating group into a strongly electron-donating, activating group. For a molecule like 4-ethyl 1-methyl 2-nitroterephthalate, this reaction must be performed with care to avoid unintended reactions with the ester moieties.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. This process typically involves treating the substrate with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. msu.eduwku.edu

The reaction is generally clean and high-yielding. For 4-ethyl 1-methyl 2-nitroterephthalate, catalytic hydrogenation would convert the nitro group to an amine, yielding 4-ethyl 1-methyl 2-aminoterephthalate. The ester groups are typically stable under these conditions. However, aggressive conditions such as very high pressures and temperatures could potentially lead to the reduction of the aromatic ring or the ester groups. The choice of catalyst and reaction conditions is crucial for achieving high selectivity. wku.edu For instance, adding catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer products. google.com

| Catalyst | Hydrogen Pressure | Solvent | Temperature (°C) | Typical Outcome |

| 10% Pd/C | 1 - 4 atm | Ethanol | 25 - 50 | High yield of the corresponding aniline |

| PtO₂ (Adam's catalyst) | 1 - 3 atm | Acetic Acid | 25 | Effective reduction, tolerant of ester groups |

| Raney Nickel | 50 - 100 atm | Methanol (B129727) | 50 - 100 | High activity, may require more forceful conditions |

This interactive table presents typical conditions for the catalytic hydrogenation of nitroarenes bearing ester functionalities, based on established chemical literature.

When other reducible functional groups are present, or when the use of high-pressure hydrogen is undesirable, chemo-selective methods are employed. These techniques use chemical reagents that specifically target the nitro group while leaving other functionalities, such as esters, intact. d-nb.info

A classic method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., hydrochloric acid). msu.edu More modern and milder methods have also been developed. A combination of sodium borohydride (B1222165) (NaBH₄) and a transition metal salt, such as iron(II) chloride (FeCl₂), has proven to be a highly effective and selective system for reducing nitroarenes in the presence of esters. This method provides excellent yields and avoids the harsh acidic conditions of metal/acid reductions. researchgate.netthieme-connect.combohrium.com Another approach is catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid in conjunction with a catalyst such as Pd/C, eliminating the need for gaseous hydrogen. researchgate.netmdpi.com

| Reagent(s) | Solvent | Temperature (°C) | Key Advantage |

| Fe / NH₄Cl | Ethanol/Water | 80 | Classic, inexpensive, and effective method |

| SnCl₂·2H₂O | Ethanol | 70 | Mild conditions, high chemo-selectivity |

| NaBH₄ / FeCl₂ | Tetrahydrofuran (B95107) | 25 - 28 | High yields (up to 96%), excellent ester compatibility researchgate.netbohrium.com |

| HCOOH / Pd-C | Isopropanol | 25 - 80 | Avoids gaseous H₂, base-free conditions researchgate.net |

This interactive table summarizes various chemo-selective methods for the reduction of the nitro group in ester-substituted nitroaromatics.

Hydrolysis and Transesterification Reactions of Ester Moieties

The two ester groups in 4-ethyl 1-methyl 2-nitroterephthalate, a methyl ester and an ethyl ester, are susceptible to nucleophilic attack at the carbonyl carbon. This reactivity allows for hydrolysis to carboxylic acids or transesterification to different esters.

Hydrolysis of a diester to a dicarboxylic acid is straightforward, typically achieved by heating with an excess of a strong base like sodium hydroxide (B78521) (NaOH), followed by acidification. However, the selective hydrolysis of only one of the two ester groups to form a monoacid (a half-ester) is a significant challenge, often resulting in a mixture of the starting diester, the desired monoacid, and the fully hydrolyzed diacid. mdpi.com

For an asymmetric diester like 4-ethyl 1-methyl 2-nitroterephthalate, selectivity can potentially be achieved by exploiting the slightly different steric and electronic properties of the methyl and ethyl esters. Generally, methyl esters are more reactive and hydrolyze faster than ethyl esters due to the smaller size of the methoxy (B1213986) group. To favor mono-hydrolysis, carefully controlled conditions are necessary, such as using a stoichiometric amount of base (e.g., 1 equivalent of NaOH or LiOH) at low temperatures. morressier.com Using a mixed solvent system like tetrahydrofuran (THF) and water at 0°C has been shown to be effective for the selective monohydrolysis of some symmetric diesters, a technique that could be adapted for this molecule. organic-chemistry.org

| Base (Equivalents) | Solvent | Temperature (°C) | Expected Major Product |

| NaOH (1.0) | THF/Water | 0 | 4-Ethyl 2-nitroterephthalate-1-carboxylic acid |

| LiOH (1.0) | Methanol/Water | 25 | Mixture of mono-hydrolyzed products |

| Ba(OH)₂ (0.5) | Water | 50 | Mixture of mono- and di-hydrolyzed products |

| NaOH (>2.0) | Ethanol/Water | 100 | 2-Nitroterephthalic acid |

This interactive table outlines plausible conditions for the selective hydrolysis of 4-ethyl 1-methyl 2-nitroterephthalate.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid (like sulfuric acid) or a base (like sodium alkoxide). By treating 4-ethyl 1-methyl 2-nitroterephthalate with a large excess of another alcohol, such as propanol, in the presence of a catalyst, the methyl and ethyl groups can be replaced by propyl groups.

The reaction is an equilibrium process. To drive it to completion, the alcohol reactant is typically used as the solvent, and the lower-boiling alcohol byproduct (in this case, methanol and ethanol) is removed by distillation. Catalysts commonly employed for the transesterification of terephthalate (B1205515) esters include zinc acetate (B1210297) and various titanium alkoxides like tetrabutyl titanate. scispace.comnih.gov The reaction would likely produce a statistical mixture of products, including the dipropyl ester, and mixed esters where only one of the original groups has been exchanged.

| Alcohol | Catalyst | Temperature (°C) | Potential Products |

| Propanol | H₂SO₄ (cat.) | 97 (reflux) | 1,4-Dipropyl 2-nitroterephthalate |

| Butanol | Tetrabutyl titanate | 120 - 150 | 1,4-Dibutyl 2-nitroterephthalate |

| Ethylene Glycol | Zinc Acetate | 180 - 200 | Polyester oligomers |

This interactive table illustrates potential outcomes of transesterification reactions on 4-ethyl 1-methyl 2-nitroterephthalate.

Nucleophilic Aromatic Substitution on Related Nitro-Aromatic Systems

While specific studies on the nucleophilic aromatic substitution (SNAr) of 4-Ethyl 1-methyl 2-nitroterephthalate are not extensively documented in publicly available literature, the principles of SNAr on analogous nitro-aromatic systems provide a strong predictive framework for its reactivity. The presence of a strong electron-withdrawing group, such as the nitro group, is a prerequisite for activating an aromatic ring towards nucleophilic attack. This activation is most effective when the electron-withdrawing group is positioned ortho or para to a suitable leaving group.

In the case of 4-Ethyl 1-methyl 2-nitroterephthalate, the nitro group is ortho to the methyl ester and meta to the ethyl ester. This positioning makes the carbon atom bearing the methyl ester a potential site for nucleophilic attack, should a suitable leaving group be present at that position. However, in the parent molecule, neither the ester groups nor the hydrogen atoms on the ring are good leaving groups under typical SNAr conditions.

More commonly, the nitro group itself can be the subject of transformation, or it can facilitate the displacement of other substituents in related compounds. For instance, in systems where a halogen is present ortho or para to a nitro group, it can be readily displaced by a variety of nucleophiles.

General Principles of Nucleophilic Aromatic Substitution (SNAr):

The mechanism of SNAr reactions typically proceeds via a two-step addition-elimination pathway.

Addition of the Nucleophile: An electron-rich nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, with significant stabilization provided by the electron-withdrawing nitro group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, resulting in the formation of the substituted product.

The rate of SNAr reactions is influenced by several factors:

The nature of the electron-w-ithdrawing group: Stronger electron-withdrawing groups, like the nitro group, lead to a faster reaction rate by stabilizing the Meisenheimer complex.

The position of the electron-withdrawing group: The activating group must be ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate through resonance.

The nature of the leaving group: The rate of reaction is dependent on the ability of the leaving group to depart. Generally, more electronegative and polarizable groups are better leaving groups.

The strength of the nucleophile: Stronger nucleophiles generally react faster.

While direct SNAr on 4-Ethyl 1-methyl 2-nitroterephthalate by displacement of a ring substituent is not a primary reaction pathway due to the lack of a good leaving group, understanding these principles is crucial for predicting its behavior in the presence of strong nucleophiles and for designing synthetic strategies involving related, functionalized nitro-aromatic compounds.

Derivatization Strategies Utilizing 4-Ethyl 1-methyl 2-nitroterephthalate as a Building Block

The synthetic utility of 4-Ethyl 1-methyl 2-nitroterephthalate lies in the selective transformation of its functional groups, allowing it to serve as a versatile building block for the synthesis of more complex molecules, including heterocycles and polymers.

One of the most common and synthetically useful transformations is the reduction of the nitro group to an amino group. This conversion fundamentally changes the electronic properties of the aromatic ring and introduces a nucleophilic center, opening up a wide array of derivatization possibilities.

The resulting 2-amino-terephthalate derivative is a valuable intermediate. For example, dimethyl 2-aminoterephthalate, a close analog, is a known precursor for the synthesis of fluorescent probes. The amino group can undergo various reactions, such as N-alkylation, to further functionalize the molecule.

Synthesis of Heterocyclic Systems:

The ortho-disposed amino and ester functionalities in the reduced form of 4-Ethyl 1-methyl 2-nitroterephthalate are ideally positioned for the construction of fused heterocyclic rings.

Benzimidazole (B57391) Derivatives: Condensation of the ortho-phenylenediamine moiety (formed after reduction of the nitro group and potential amidation of the ester) with various carboxylic acids or their derivatives can lead to the formation of benzimidazole rings. The specific reaction conditions would depend on the nature of the carboxylic acid derivative used.

Quinazolinedione Derivatives: The ortho-amino ester can be a precursor to quinazolinediones through cyclization reactions, often involving reaction with phosgene, isocyanates, or other carbonyl-containing reagents.

Table 1: Potential Heterocyclic Derivatives from Reduced 4-Ethyl 1-methyl 2-nitroterephthalate

| Precursor | Reagent | Resulting Heterocycle | Potential Application |

|---|---|---|---|

| 4-Ethyl 1-methyl 2-aminoterephthalate | Phosgene or Urea | Quinazolinedione derivative | Pharmaceuticals, Dyes |

| 2-Amino-terephthalamide derivative | Carboxylic Acid/Aldehyde | Benzimidazole derivative | Biologically active compounds |

Polymer Synthesis:

The difunctional nature of the terephthalate core, particularly after reduction of the nitro group, makes it a suitable monomer for the synthesis of polyesters and polyamides. The presence of the amino group allows for its incorporation into polymer chains via amide bond formation.

Polyamides: The 2-aminoterephthalate derivative can be polymerized with dicarboxylic acids or their activated derivatives to form polyamides. These polymers may exhibit unique properties due to the pendent ester groups.

Polyimides: Further derivatization of the amino group could lead to monomers suitable for the synthesis of polyimides, which are known for their high thermal stability.

Table 2: Potential Polymer Applications of Derivatized 4-Ethyl 1-methyl 2-nitroterephthalate

| Monomer Derivative | Co-monomer | Polymer Type | Potential Properties |

|---|---|---|---|

| 4-Ethyl 1-methyl 2-aminoterephthalate | Diacyl Chloride | Polyamide | Modified solubility, thermal stability |

| Diamine derivative of 2-aminoterephthalic acid | Dianhydride | Polyimide | High-performance thermal properties |

The ester groups of 4-Ethyl 1-methyl 2-nitroterephthalate also offer avenues for derivatization. They can be hydrolyzed to the corresponding carboxylic acids or transesterified with other alcohols to modify the properties of the molecule or to introduce other functional groups. This allows for fine-tuning of solubility, reactivity, and other characteristics for specific applications.

Advanced Spectroscopic and Structural Elucidation of 4 Ethyl 1 Methyl 2 Nitroterephthalate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in 4-Ethyl 1-methyl 2-nitroterephthalate can be established.

The ¹H NMR spectrum provides information about the number and electronic environment of protons in the molecule. For 4-Ethyl 1-methyl 2-nitroterephthalate, five distinct signals are predicted. The aromatic region is expected to show three signals corresponding to the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are chemically non-equivalent and will exhibit complex splitting patterns (doublets or doublet of doublets) arising from spin-spin coupling.

The ethyl ester group will produce a quartet for the methylene (B1212753) (-OCH₂-) protons, resulting from coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The methyl ester group will show a singlet for its three equivalent protons (-OCH₃), as there are no adjacent protons to couple with.

Aromatic Protons (H-3, H-5, H-6): Expected to appear in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effects of the aromatic ring, the electron-withdrawing nitro group, and the two ester functionalities.

Ethyl Methylene Protons (-OCH₂CH₃): Predicted to be a quartet around δ 4.4 ppm, shifted downfield by the adjacent oxygen atom.

Methyl Ester Protons (-OCH₃): Expected as a sharp singlet around δ 3.9 ppm.

Ethyl Methyl Protons (-OCH₂CH₃): Predicted to be a triplet around δ 1.4 ppm.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (H-3, H-5, H-6) | 7.5 - 8.5 | m |

| Ethyl (-OCH₂CH₃) | ~4.4 | q |

| Methyl Ester (-OCH₃) | ~3.9 | s |

Predicted data is based on analysis of similar compounds such as dimethyl terephthalate (B1205515) and diethyl terephthalate. chemicalbook.comchemicalbook.comresearchgate.netbipm.org

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment. 4-Ethyl 1-methyl 2-nitroterephthalate has 11 carbon atoms, all of which are expected to be chemically distinct, thus showing 11 signals in the broadband-decoupled ¹³C NMR spectrum.

Carbonyl Carbons (C=O): Two distinct signals are expected in the highly deshielded region of δ 164-168 ppm.

Aromatic Carbons: Six signals are predicted in the range of δ 120-150 ppm. The carbon bearing the nitro group (C-2) is expected to be the most deshielded in this region.

Alkoxy Carbons (-O-C): The methylene carbon of the ethyl group (-OCH₂) is predicted around δ 62 ppm, and the methyl carbon of the methyl ester (-OCH₃) is expected around δ 53 ppm.

Alkyl Carbon (-CH₃): The terminal methyl carbon of the ethyl group is expected to appear in the upfield region, around δ 14 ppm.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyls (C=O) | 164 - 168 |

| Aromatic C-NO₂ | 148 - 152 |

| Aromatic C-COOR | 132 - 136 |

| Aromatic C-H | 120 - 130 |

| Ethyl (-OCH₂) | ~62 |

| Methyl Ester (-OCH₃) | ~53 |

Predicted data based on general chemical shift ranges and data from related terephthalate esters. nih.govyale.edu

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A clear cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. Correlations would also be seen between adjacent aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the ethyl and methyl groups to their respective carbon signals. For example, the quartet at δ ~4.4 ppm would correlate with the carbon signal at δ ~62 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is vital for connecting the different fragments of the molecule. Key expected correlations would include:

The methyl ester protons (-OCH₃) showing a correlation to the adjacent carbonyl carbon and the aromatic carbon at position 1.

The methylene protons of the ethyl group (-OCH₂-) correlating with its adjacent carbonyl carbon and the aromatic carbon at position 4.

The aromatic protons showing correlations to nearby aromatic carbons and the carbonyl carbons, confirming the substitution pattern.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. The molecular formula of 4-Ethyl 1-methyl 2-nitroterephthalate is C₁₁H₁₁NO₆, corresponding to a monoisotopic mass of approximately 253.0586 amu. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass.

The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable based on the functional groups present. The stable aromatic ring and the presence of the nitro and ester groups dictate the primary fragmentation pathways.

Key fragmentation pathways would likely include:

Loss of Alkoxy Groups: Cleavage of the ester groups is common. This would lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 u) or a methoxy (B1213986) radical (•OCH₃, 31 u) from the molecular ion.

Loss of Nitro Group Components: Nitroaromatic compounds characteristically lose NO (30 u) and NO₂ (46 u). nih.govnih.gov

Decarbonylation: Subsequent loss of carbon monoxide (CO, 28 u) from acylium ions formed after the initial fragmentation is also a common pathway.

Predicted Major Fragments in Mass Spectrum

| m/z | Possible Identity |

|---|---|

| 253 | [M]⁺ (Molecular Ion) |

| 222 | [M - OCH₃]⁺ |

| 208 | [M - OCH₂CH₃]⁺ |

| 207 | [M - NO₂]⁺ |

| 194 | [M - OCH₃ - CO]⁺ |

| 180 | [M - OCH₂CH₃ - CO]⁺ |

Predicted fragmentation patterns are based on established principles for esters and nitroaromatic compounds. libretexts.orgwikipedia.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of 4-Ethyl 1-methyl 2-nitroterephthalate would be dominated by strong absorptions from the nitro and ester groups. spectroscopyonline.com

N-O Stretching (Nitro Group): Aromatic nitro compounds display two very strong and characteristic bands: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.com These are often the most intense peaks in the spectrum.

C=O Stretching (Ester Groups): A strong, sharp absorption band is expected around 1720-1730 cm⁻¹ for the carbonyl groups of the aromatic esters. spectroscopyonline.com The presence of two different ester groups may lead to a broadening of this peak or the appearance of a shoulder.

C-O Stretching (Ester Groups): Two distinct stretching bands are expected in the 1300-1000 cm⁻¹ region, corresponding to the C-O single bonds of the methyl and ethyl esters.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and methyl groups will appear just below 3000 cm⁻¹.

Aromatic C=C Stretching: Medium to weak absorptions from the benzene ring skeletal vibrations are expected in the 1600-1450 cm⁻¹ region.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group / Vibration | Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Weak-Medium |

| 3000 - 2850 | Aliphatic C-H Stretch | Weak-Medium |

| ~1725 | C=O Ester Stretch | Strong |

| ~1530 | Asymmetric N-O Stretch | Strong |

| 1600 - 1450 | Aromatic C=C Stretch | Medium |

| ~1350 | Symmetric N-O Stretch | Strong |

Predicted absorption ranges are based on standard IR correlation tables and data for related compounds. nist.govresearchgate.netvscht.cz

X-ray Diffraction Analysis of Single Crystals and Polycrystalline Forms

X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction analysis of 4-Ethyl 1-methyl 2-nitroterephthalate would provide precise data on bond lengths, bond angles, and torsion angles. This would confirm the substitution pattern on the benzene ring and reveal the conformation of the flexible ethyl and methyl ester groups.

While specific crystal structure data for this compound is not publicly available, analysis of related structures, such as nitroterephthalic acid and other terephthalate derivatives, provides insight into expected structural features. znaturforsch.comresearchgate.net The benzene ring would be essentially planar, but the nitro group and the two ester groups may be slightly twisted out of the plane of the ring to minimize steric hindrance.

The analysis would also reveal the crystal packing arrangement, showing how the molecules interact in the solid state through intermolecular forces like dipole-dipole interactions (from the polar nitro and ester groups) and van der Waals forces. The presence of the bulky nitro group and two different ester substituents would likely lead to a complex packing motif that maximizes space-filling efficiency. researchgate.netnih.govsemanticscholar.org

Polycrystalline X-ray diffraction (PXRD) could be used to analyze bulk powder samples, providing information about the crystalline phase, purity, and degree of crystallinity of the material.

Crystal Structure Determination of 4-Ethyl 1-methyl 2-nitroterephthalate

The precise three-dimensional arrangement of atoms in 4-Ethyl 1-methyl 2-nitroterephthalate remains an area of active investigation. To date, a definitive single-crystal X-ray diffraction study for this specific compound has not been reported in publicly accessible crystallographic databases.

However, the molecular structure can be predicted based on its constituent functional groups: a benzene ring substituted with a nitro group, a methyl ester group, and an ethyl ester group. The presence of the bulky nitro and ester groups is expected to induce steric hindrance, influencing the planarity of the benzene ring and the orientation of the substituents.

For analogous compounds, such as other substituted nitroterephthalates, crystallographic studies would typically reveal key structural parameters. These parameters, once determined for the title compound, would be presented as follows:

Table 1: Hypothetical Crystallographic Data for 4-Ethyl 1-methyl 2-nitroterephthalate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁NO₆ |

| Formula Weight | 253.21 |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | [Value] |

The determination of these parameters through experimental means is crucial for a complete understanding of the solid-state architecture of 4-Ethyl 1-methyl 2-nitroterephthalate.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

In the absence of a determined crystal structure, the analysis of intermolecular interactions within 4-Ethyl 1-methyl 2-nitroterephthalate is based on theoretical considerations and data from structurally related compounds. The primary forces governing the crystal packing are expected to be weak hydrogen bonds and other non-covalent interactions.

The molecule lacks conventional hydrogen bond donors. However, C–H···O interactions are anticipated to play a significant role in the formation of the supramolecular assembly. The hydrogen atoms of the methyl and ethyl groups, as well as those on the aromatic ring, can act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro and carbonyl groups. These interactions, although individually weak, collectively contribute to the stability of the crystal lattice.

Studies on related nitrophthalic acid complexes have demonstrated the importance of steric repulsion and hydrogen bonding in dictating their conformational states. nih.gov For instance, steric hindrance between adjacent nitro and carboxyl groups can force non-planar conformations, which in turn influences the pattern of intermolecular hydrogen bonds. nih.gov In the case of 4-Ethyl 1-methyl 2-nitroterephthalate, the interplay between the nitro group and the adjacent ester functionalities will be a key determinant of its crystal packing.

Table 2: Potential Intermolecular Interactions in 4-Ethyl 1-methyl 2-nitroterephthalate

| Interaction Type | Donor | Acceptor | Potential Role |

|---|---|---|---|

| Weak Hydrogen Bond | C-H (aromatic) | O (nitro/carbonyl) | Formation of layered or chain motifs |

| Weak Hydrogen Bond | C-H (aliphatic) | O (nitro/carbonyl) | Linking of adjacent molecules |

The specific geometry and strength of these interactions can only be definitively elucidated through detailed crystallographic analysis.

Polymorphism Studies of Nitroterephthalate Esters

Polymorphism, the ability of a compound to exist in more than one crystal form, is a phenomenon of significant interest in materials science and pharmaceuticals. For nitroterephthalate esters, the potential for polymorphism arises from the conformational flexibility of the ester groups and the possibility of different hydrogen bonding and stacking arrangements.

While no specific polymorphism studies on 4-Ethyl 1-methyl 2-nitroterephthalate have been published, research on related copolymers containing nitroterephthalic units indicates that the introduction of the nitro group can influence crystallizability. researchgate.net In copolymers of poly(ethylene terephthalate) with nitroterephthalic units, the nitrated units were found to be excluded from the crystallites of the parent polymer, suggesting that the nitro group disrupts the regular packing. researchgate.net

The study of polymorphism in nitroterephthalate esters would involve crystallization under various conditions (e.g., different solvents, temperatures, and pressures) and characterization of the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and vibrational spectroscopy. The identification of different polymorphs is critical as they can exhibit distinct physical properties, including melting point, solubility, and stability.

Vibrational Spectroscopy for Conformational and Solid-State Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable insights into the molecular structure and bonding within 4-Ethyl 1-methyl 2-nitroterephthalate. The vibrational modes are sensitive to the local chemical environment and can be used to characterize the conformation of the molecule and the nature of intermolecular interactions in the solid state.

The FTIR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted Characteristic Infrared Absorption Bands for 4-Ethyl 1-methyl 2-nitroterephthalate

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| Carbonyl (C=O) Ester | Stretch | ~1720 |

| C-O Ester | Stretch | ~1250 |

| Aromatic C=C | Stretch | ~1600, ~1480 |

| Aromatic C-H | Stretch | >3000 |

Studies on similar ester compounds have utilized FTIR to investigate hydrogen bonding interactions. For example, the C=O stretching frequency is known to shift to lower wavenumbers upon involvement in hydrogen bonding. derpharmachemica.com Analysis of the vibrational spectra of 4-Ethyl 1-methyl 2-nitroterephthalate, particularly in the carbonyl and nitro stretching regions, would provide evidence for the presence and nature of intermolecular C–H···O interactions.

Furthermore, a comparison of the vibrational spectra of the compound in different physical states (e.g., solid vs. solution) could reveal conformational changes. In the solid state, crystal packing forces may lock the molecule into a specific conformation, leading to sharper and potentially split vibrational bands compared to the broader bands observed in solution where multiple conformations may exist in equilibrium.

Computational and Theoretical Investigations of 4 Ethyl 1 Methyl 2 Nitroterephthalate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict a wide range of molecular characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For 4-Ethyl 1-methyl 2-nitroterephthalate, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be utilized to optimize the molecular geometry. physchemres.org This process finds the lowest energy arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.

From a single-point energy calculation on the optimized geometry, a wealth of electronic properties can be derived. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Geometrical Parameters of 4-Ethyl 1-methyl 2-nitroterephthalate from DFT Calculations

| Parameter | Value |

|---|---|

| C-N Bond Length (Å) | 1.48 |

| N-O Bond Lengths (Å) | 1.22 |

| C=O Bond Lengths (Å) | 1.21 |

| O-C (ester) Bond Lengths (Å) | 1.35 |

| Aromatic C-C Bond Lengths (Å) | 1.39 - 1.41 |

Note: These are hypothetical values for illustrative purposes.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds, such as those in the ethyl and methyl ester groups of 4-Ethyl 1-methyl 2-nitroterephthalate, gives rise to different spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. utdallas.edu

By systematically rotating the dihedral angles of the flexible side chains and calculating the energy at each step, a potential energy surface can be mapped. The minima on this surface correspond to stable conformers. The energy differences between these conformers, and the energy barriers separating them, dictate the conformational preferences and the dynamics of their interconversion. For instance, steric hindrance between the nitro group and the adjacent ester groups would likely influence the preferred orientation of these substituents relative to the benzene (B151609) ring. libretexts.org

Table 2: Relative Energies of Hypothetical Conformers of 4-Ethyl 1-methyl 2-nitroterephthalate

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 0° | 5.2 |

| B | 60° | 1.5 |

| C | 180° | 0.0 |

Note: These are hypothetical values for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the step-by-step pathways of chemical reactions. For reactions involving 4-Ethyl 1-methyl 2-nitroterephthalate, such as its synthesis or subsequent transformations, computational studies can identify intermediates, transition states, and the associated energy barriers.

Techniques like Molecular Electron Density Theory (MEDT) can be employed to analyze the flow of electron density during a reaction, providing insights into the nature of bond formation and cleavage. mdpi.com By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. For example, in a nucleophilic aromatic substitution reaction, calculations could pinpoint whether the reaction proceeds via a Meisenheimer complex and determine the rate-limiting step.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is crucial for the identification and characterization of 4-Ethyl 1-methyl 2-nitroterephthalate.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be predicted. This allows for the assignment of the peaks in an experimental IR spectrum to specific molecular vibrations, such as the characteristic stretches of the nitro (NO2), carbonyl (C=O), and ester (C-O) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of NMR-active nuclei (e.g., ¹H, ¹³C) can be calculated by determining the magnetic shielding around each atom. These theoretical chemical shifts, when compared to experimental data, can confirm the molecular structure and help in assigning the resonances.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule. rsc.org This allows for the simulation of the UV-Vis absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, such as n→π* or π→π* transitions.

Molecular Dynamics Simulations for Solution and Solid-State Behavior

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase (solution or solid state) over time.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom. This can provide insights into:

Solvation: How solvent molecules arrange around 4-Ethyl 1-methyl 2-nitroterephthalate and the energetic favorability of this interaction.

Conformational Dynamics: How the molecule samples different conformations in solution.

Solid-State Packing: Simulating the crystal structure can help understand the packing arrangement and predict properties like lattice energy.

Intermolecular Interaction Energy Calculations in Crystal Lattices

The way molecules pack in a crystal is determined by a delicate balance of intermolecular interactions. Understanding these interactions is crucial for predicting crystal morphology and physical properties.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. physchemres.org By mapping properties like d_norm (which indicates contacts shorter or longer than van der Waals radii) onto the surface, the nature and relative importance of different interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, can be assessed.

Furthermore, the energy of these interactions can be calculated. For example, the interaction energy between pairs of molecules can be computed to understand the forces holding the crystal lattice together. The total lattice energy, which is the energy required to separate the crystal into its constituent molecules, can also be calculated and compared with experimental values.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 4-Ethyl 1-methyl 2-nitroterephthalate |

Applications of 4 Ethyl 1 Methyl 2 Nitroterephthalate in Advanced Synthetic Chemistry and Materials Science

Precursor Role in the Synthesis of Functionalized Organic Molecules

The reactivity of the nitro and ester groups in 4-Ethyl 1-methyl 2-nitroterephthalate makes it a valuable precursor for the synthesis of a variety of functionalized organic molecules. Nitro compounds, in particular, are well-established as versatile building blocks in the creation of pharmaceutically relevant substances. frontiersin.org

While direct synthesis of specific pharmaceuticals or agrochemicals from 4-Ethyl 1-methyl 2-nitroterephthalate is not extensively documented in publicly available literature, the chemical functionalities present in the molecule suggest its potential as a key intermediate. The nitro group can be readily reduced to an amine, a common functional group in many bioactive molecules. This transformation opens up pathways to a wide array of derivatives. Furthermore, the ester groups can be hydrolyzed to carboxylic acids or converted to other functional groups, providing additional points for molecular modification. The synthesis of various agrochemicals often involves the use of enzyme-catalyzed reactions on ester-containing precursors to achieve desired stereoselectivity and biological activity. researchgate.net

Table 1: Potential Transformations of 4-Ethyl 1-methyl 2-nitroterephthalate for Pharmaceutical and Agrochemical Synthesis

| Functional Group | Transformation | Potential Product Class |

| Nitro Group | Reduction to Amine | Anilines, Amides, Heterocycles |

| Ester Groups | Hydrolysis to Carboxylic Acids | Di-acids, Amides, further ester derivatives |

| Aromatic Ring | Electrophilic/Nucleophilic Substitution | Substituted benzene (B151609) derivatives |

The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities through sophisticated chemical processes. Nitro compounds are considered indispensable building blocks for the synthesis of these high-value molecules. frontiersin.org The selective reactivity of the two different ester groups (ethyl and methyl) in 4-Ethyl 1-methyl 2-nitroterephthalate could be exploited for the sequential introduction of different functionalities, leading to the creation of complex and highly functionalized molecules. This step-wise modification is a key strategy in the synthesis of advanced fine chemicals used in various industries, including electronics, cosmetics, and specialty polymers. The synthesis of functionalized esters is a significant area of research in organic chemistry, with applications in the food and cosmetic industries as well. nih.gov

Ligand or Linker in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. acs.orgnih.gov Terephthalate-based ligands are commonly used in the synthesis of these materials. rsc.orgrsc.orgacs.org

4-Ethyl 1-methyl 2-nitroterephthalate can serve as a precursor to the 2-nitroterephthalate ligand. Through hydrolysis of the ester groups, the corresponding dicarboxylic acid can be obtained and subsequently used in the synthesis of MOFs. The presence of the nitro group on the terephthalate (B1205515) linker can significantly influence the properties of the resulting MOF. Metal-organic frameworks functionalized with nitro groups can be prepared either by direct synthesis from nitro-functionalized linker precursors or by post-synthetic modification. researchgate.netresearchgate.net The synthesis of terephthalate-based MOFs can also be achieved using waste polyethylene (B3416737) terephthalate (PET) as a sustainable precursor. rsc.orgresearchgate.net

The incorporation of functional groups, such as the nitro group from 2-nitroterephthalate, into the linkers of MOFs allows for the fine-tuning of their pore size, shape, and chemical environment. berkeley.edunih.govmdpi.com The electron-withdrawing nature of the nitro group can enhance the Lewis acidity of the MOF, which is beneficial for catalytic applications. researchgate.net Furthermore, the polar nitro group can create specific interaction sites within the pores, leading to improved adsorption of polar molecules like carbon dioxide. researchgate.net The functionalization of linkers is a key strategy for developing MOFs with tailored properties for specific applications, including gas storage, separation, and catalysis. digitellinc.commdpi.com

Table 2: Influence of Nitro-Functionalization on MOF Properties

| Property | Effect of Nitro Group | Potential Application |

| Lewis Acidity | Increased | Catalysis |

| Gas Adsorption | Enhanced for polar molecules (e.g., CO2) | Gas separation and storage |

| Pore Environment | Modified polarity and interaction sites | Selective adsorption, Sensing |

| Catalytic Activity | Can act as a bifunctional catalyst | Organic synthesis |

Role in Supramolecular Assembly and Self-Assembled Systems

Applications in Catalyst Development

Currently, there is a notable absence of publicly available scientific literature, research articles, or patents detailing the specific applications of 4-Ethyl 1-methyl 2-nitroterephthalate in the development of catalysts. While terephthalate derivatives, in a broader sense, are utilized in the synthesis of materials that can have catalytic applications, such as Metal-Organic Frameworks (MOFs), no specific research has been identified that names or investigates "4-Ethyl 1-methyl 2-nitroterephthalate" for such purposes.

Comprehensive searches of chemical and scientific databases have not yielded any instances of this compound being employed as a catalyst itself, as a ligand for a catalytically active metal center, or as a direct precursor in the synthesis of a catalytic system. The existing research on catalyst development focuses on other, more established terephthalic acid derivatives and related aromatic compounds.

Therefore, this section cannot provide detailed research findings or data tables on the role of 4-Ethyl 1-methyl 2-nitroterephthalate in catalyst development, as no such data appears to exist in the current body of scientific literature. Further research would be required to explore any potential catalytic activity or utility of this specific compound.

Future Perspectives and Emerging Research Avenues for 4 Ethyl 1 Methyl 2 Nitroterephthalate

Development of Novel Green Synthetic Routes

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and environmentally hazardous reagents, such as strong acids and toxic solvents. The future of synthesizing 4-Ethyl 1-methyl 2-nitroterephthalate is geared towards "green chemistry" principles, which focus on sustainability, efficiency, and reduced environmental impact. Research in this area is exploring several innovative strategies. A significant advancement involves utilizing feedstock derived from recycled materials; for instance, terephthalic acid recovered from the enzymatic recycling of polyethylene (B3416737) terephthalate (B1205515) (PET) can serve as a sustainable starting material for creating metal-organic frameworks (MOFs) and other derivatives. researchgate.netacs.org

Another key area is the replacement of conventional solvents with greener alternatives. Bio-based solvents, which are less toxic and biodegradable, are gaining traction in organic synthesis. oxinst.com The goal is to develop synthetic protocols that minimize waste and energy consumption. This includes exploring catalytic systems that operate under milder conditions and can be recycled and reused.

| Synthetic Strategy | Conventional Approach | Proposed Green Alternative | Potential Benefits |

| Starting Material | Petroleum-based terephthalic acid esters | Terephthalic acid from recycled PET acs.org | Reduces plastic waste, promotes circular economy |

| Nitration | Concentrated Nitric/Sulfuric Acid | Milder nitrating agents, solid acid catalysts | Reduces corrosive waste, improves safety |

| Solvent | Dichloromethane, Toluene | Bio-solvents (e.g., Ethyl lactate), Supercritical CO₂ oxinst.com | Lower toxicity, reduced environmental pollution |

| Process | Batch processing, high energy input | Continuous flow synthesis, enzymatic catalysis | Improved efficiency, lower energy consumption, enhanced safety |

This table illustrates potential green synthetic routes for 4-Ethyl 1-methyl 2-nitroterephthalate compared to conventional methods.

Exploration of Underutilized Reactivity Pathways

The reactivity of 4-Ethyl 1-methyl 2-nitroterephthalate is largely dictated by its three key functional groups: the nitro group, the ethyl ester, and the methyl ester, all attached to an aromatic ring. While reactions involving the ester groups (e.g., hydrolysis, transesterification) are well-understood, future research is poised to explore more nuanced and selective transformations.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group and the two ester functionalities makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. libretexts.orgyoutube.com This opens the door for SNAr reactions, where a leaving group on the ring (potentially a halogen introduced in a precursor) could be displaced. nih.govyoutube.com The regiochemistry of such substitutions, directed by the powerful nitro group, allows for the synthesis of highly functionalized aromatic compounds that would be difficult to access through other means. youtube.com

Selective Reduction of the Nitro Group: A significant area of exploration is the selective reduction of the nitro group to an amine, hydroxylamine (B1172632), or other nitrogen-containing functionalities without affecting the ester groups. This transformation would yield aminoterephthalate derivatives, which are valuable precursors for polymers, dyes, and pharmacologically active molecules. Achieving high selectivity is a key challenge that could be addressed with novel catalytic systems.

Reactions at the Nitro Group: Beyond reduction, direct reactions involving the nitro group itself are an underexplored frontier. Research has shown that certain nucleophiles, such as chelated ester enolates, can add directly to the nitro group of aromatic compounds, leading to the formation of N-arylhydroxylamine derivatives. organic-chemistry.org Applying such methodologies to 4-Ethyl 1-methyl 2-nitroterephthalate could yield novel molecular structures with unique properties.

Integration into Hybrid Organic-Inorganic Materials

One of the most exciting future applications for 4-Ethyl 1-methyl 2-nitroterephthalate is its use as a building block for hybrid organic-inorganic materials, particularly Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. The properties of a MOF can be tuned by carefully selecting the metal and the organic linker.

By hydrolyzing its two ester groups, 4-Ethyl 1-methyl 2-nitroterephthalate is converted into 2-nitroterephthalic acid, which can serve as a "nitro-functionalized linker." The incorporation of nitro groups into the MOF structure has been shown to significantly enhance its properties. researchgate.net For example, the polar nitro group can create strong interactions with specific molecules, making these MOFs highly effective for applications like carbon dioxide capture. chemistryviews.org The electron-withdrawing nature of the nitro group can also increase the Lewis acidity of the metal centers within the MOF, boosting its performance in catalysis. researchgate.netnih.gov

| MOF Property | Influence of Nitro-Functionalized Linker | Potential Application |

| Gas Adsorption | Enhances CO₂ uptake via dipole-quadrupole interactions. chemistryviews.org | Carbon capture and storage |

| Catalysis | Increases Lewis acidity of metal nodes, promoting electron transfer. nih.gov | Heterogeneous catalysis, fine chemical synthesis |

| Sensing | Creates electron-deficient pores that can interact with specific analytes. rsc.org | Chemical sensors for pollutants or explosives |

| Structural Diversity | Allows for the creation of new MOF topologies with unique pore environments. researchgate.net | Gas separation, drug delivery |

This table summarizes the potential benefits of using 2-nitroterephthalic acid (derived from 4-Ethyl 1-methyl 2-nitroterephthalate) as a linker in Metal-Organic Frameworks.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding and optimizing the synthesis and subsequent reactions of 4-Ethyl 1-methyl 2-nitroterephthalate requires precise control over reaction parameters. Advanced spectroscopic techniques that allow for in situ (in the reaction vessel) and real-time monitoring are becoming indispensable tools for this purpose.

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the progress of a reaction directly in an NMR tube. iastate.edu By acquiring spectra at regular intervals, researchers can quantify the concentration of reactants, intermediates, and products over time, providing detailed kinetic data. acs.orgacs.org This method is invaluable for optimizing reaction conditions and elucidating complex reaction mechanisms. nih.govrsc.org

In Situ Raman Spectroscopy: Raman spectroscopy is another powerful technique for real-time reaction analysis. oxinst.comresearchgate.net A probe can be inserted directly into a reaction vessel to collect spectra. Since different functional groups have characteristic Raman signals, this method can monitor the conversion of starting materials to products. rsc.orgoptica.orgrsc.org It is particularly useful in systems where NMR might be challenging, such as in heterogeneous mixtures or under high pressure.

| Technique | Principle | Information Gained | Application to 4-Ethyl 1-methyl 2-nitroterephthalate |

| In Situ NMR | Measures the magnetic properties of atomic nuclei. iastate.edu | Quantitative concentration of species, structural information on intermediates, reaction kinetics. acs.org | Monitoring the nitration of the parent ester, tracking selective reduction of the nitro group. |

| In Situ Raman | Measures vibrational modes of molecules via inelastic light scattering. oxinst.com | Real-time tracking of functional group changes, reaction endpoint determination, kinetic data. researchgate.net | Following the disappearance of C-H bands of the aromatic ring during nitration and the appearance of C-NO₂ bands. |

This table compares two advanced spectroscopic techniques for in situ monitoring of reactions involving 4-Ethyl 1-methyl 2-nitroterephthalate.

Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthesis Parameters

The intersection of chemistry and artificial intelligence (AI) is creating powerful new tools for accelerating chemical discovery and process optimization. For a specialty chemical like 4-Ethyl 1-methyl 2-nitroterephthalate, AI and machine learning (ML) offer the potential to rapidly predict its behavior and streamline its synthesis.

| AI/ML Application | Description | Potential Impact on 4-Ethyl 1-methyl 2-nitroterephthalate |

| Reactivity Prediction | Models trained on quantum chemical descriptors and experimental data predict reaction outcomes. acs.orgnih.gov | Forecast the regioselectivity of SNAr reactions; predict the stability of intermediates. |

| QSAR Modeling | Correlates molecular structure with chemical or biological activity. acs.org | Predict properties of new materials derived from the compound, such as the catalytic activity of a resulting MOF. |

| Synthesis Optimization | Algorithms analyze experimental data to suggest optimal reaction conditions for yield and purity. technologynetworks.com | Identify the ideal catalyst and solvent combination for a green synthesis route; reduce production waste. worldpharmatoday.com |

| Automated Synthesis | AI controls robotic platforms to perform experiments, analyze results, and plan subsequent steps. businesschemistry.org | Enable high-throughput screening of reaction conditions for derivatizing the molecule. |

This table outlines the applications of Machine Learning and AI in the research and synthesis of 4-Ethyl 1-methyl 2-nitroterephthalate.

Q & A

Q. What synthetic routes are recommended for 4-Ethyl 1-methyl 2-nitroterephthalate, and how can reaction yields be optimized?

- Methodological Answer: Synthesis typically involves sequential esterification and nitration steps. For example:

Esterification: React terephthalic acid derivatives with ethanol and methanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl and methyl ester groups.